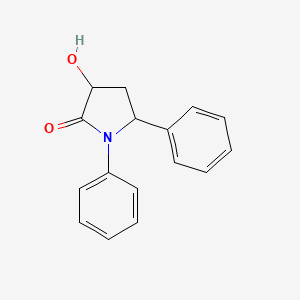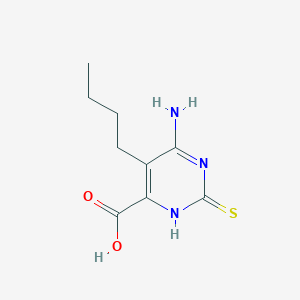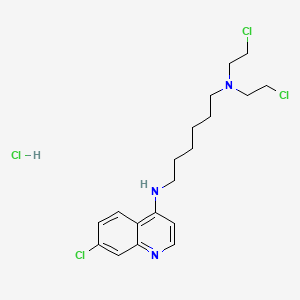
N',N'-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,N’-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride is a synthetic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities, including antimalarial, antibacterial, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride typically involves multiple steps:
Formation of the Chloroquinoline Intermediate: The initial step involves the synthesis of the 7-chloroquinoline moiety. This can be achieved through the chlorination of quinoline using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Alkylation: The next step involves the alkylation of the chloroquinoline intermediate with hexane-1,6-diamine. This reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Formation of the Final Compound: The final step involves the introduction of the 2-chloroethyl groups. This can be achieved through the reaction of the intermediate with 2-chloroethylamine hydrochloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
N’,N’-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of quinoline N-oxides, while reduction could yield the corresponding amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studies on antimalarial, antibacterial, and anticancer properties.
Medicine: The compound could be investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It may find use in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N’,N’-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride likely involves interaction with specific molecular targets and pathways. For example:
Antimalarial Activity: The compound may inhibit the heme detoxification pathway in Plasmodium parasites, similar to other quinoline derivatives.
Anticancer Activity: It could induce apoptosis in cancer cells by interacting with DNA or disrupting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinacrine: Another quinoline derivative with antimalarial and anticancer properties.
Mefloquine: A quinoline-based antimalarial drug.
Uniqueness
N’,N’-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride is unique due to its combination of chloroethyl and chloroquinoline moieties, which may confer distinct biological activities and therapeutic potential compared to other quinoline derivatives.
Eigenschaften
CAS-Nummer |
88618-72-8 |
|---|---|
Molekularformel |
C19H27Cl4N3 |
Molekulargewicht |
439.2 g/mol |
IUPAC-Name |
N',N'-bis(2-chloroethyl)-N-(7-chloroquinolin-4-yl)hexane-1,6-diamine;hydrochloride |
InChI |
InChI=1S/C19H26Cl3N3.ClH/c20-8-13-25(14-9-21)12-4-2-1-3-10-23-18-7-11-24-19-15-16(22)5-6-17(18)19;/h5-7,11,15H,1-4,8-10,12-14H2,(H,23,24);1H |
InChI-Schlüssel |
OPTIZUCWVPIJMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NCCCCCCN(CCCl)CCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


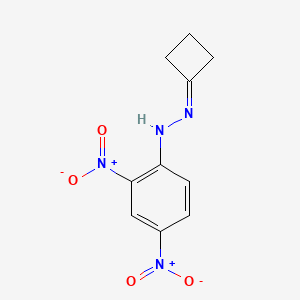

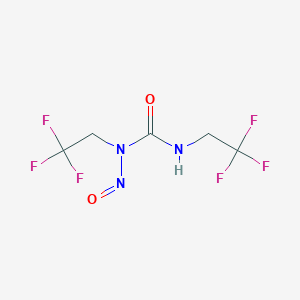
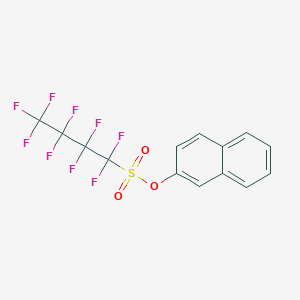
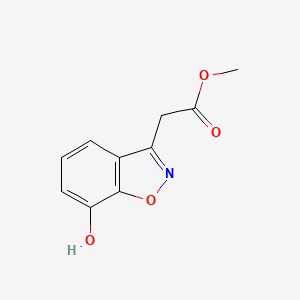
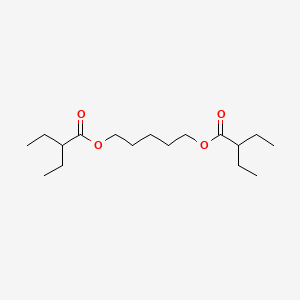
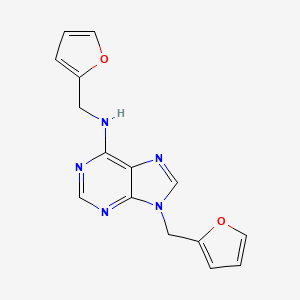
![2-[(4-Chloro-2-methylphenoxy)methyl]oxirane](/img/structure/B14006244.png)


